![molecular formula C10H13NO B3017540 [2-(Prop-2-en-1-yloxy)phenyl]methanamine CAS No. 161562-67-0](/img/structure/B3017540.png)
[2-(Prop-2-en-1-yloxy)phenyl]methanamine
Overview
Description
[2-(Prop-2-en-1-yloxy)phenyl]methanamine: is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound is known for its role as a catalyst in various chemical reactions, including cleaving, carbonylating, rearranging, and cross-conjugating molecules . It has been successfully used in the synthesis of several natural products .
Biochemical Analysis
Biochemical Properties
[2-(Prop-2-en-1-yloxy)phenyl]methanamine is known to interact with various enzymes, proteins, and other biomolecules. It acts as a catalyst in biochemical reactions, aiding in the cleavage, carbonylation, rearrangement, and cross-conjugation of molecules
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Prop-2-en-1-yloxy)phenyl]methanamine typically involves the reaction of 2-(prop-2-en-1-yloxy)benzaldehyde with ammonia or an amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield . The use of high-pressure reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Prop-2-en-1-yloxy)phenyl]methanamine can undergo oxidation reactions to form corresponding aldehydes or ketones .
Reduction: This compound can be reduced to form amines or alcohols depending on the reducing agent used.
Substitution: It can participate in substitution reactions, where the allyloxy group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require acidic or basic conditions and the presence of a nucleophile .
Major Products:
Oxidation: Formation of aldehydes or ketones .
Reduction: Formation of amines or alcohols .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of [2-(Prop-2-en-1-yloxy)phenyl]methanamine exhibit promising anticancer properties. For instance, compounds related to this structure have been shown to inhibit the proliferation of cancer cells in vitro. A notable study demonstrated that these derivatives could induce apoptosis in breast cancer cell lines, suggesting their potential as therapeutic agents against malignancies .
Antifungal Properties
The compound has also been investigated for its antifungal activity. Research indicates that it can effectively inhibit the growth of various fungal strains, including those responsible for opportunistic infections. The mechanism appears to involve disruption of fungal cell membrane integrity, leading to cell death .
Organic Synthesis
Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions. The compound's reactivity allows for the formation of diverse functional groups, making it a versatile building block in synthetic organic chemistry .
Catalysis
In recent advancements, this compound has been employed in catalytic systems for synthesizing other organic compounds. For example, it has been used in combination with metal catalysts to facilitate the formation of carbon-carbon bonds, enhancing reaction efficiency and selectivity .
Materials Science
Fluorescent Materials
The unique structural features of this compound make it suitable for developing fluorescent materials. Its derivatives have been synthesized as fluorescent probes for biological imaging and sensing applications. These materials demonstrate high stability and sensitivity, making them useful in detecting specific biomolecules or environmental pollutants .
Polymer Chemistry
In polymer science, this compound can be incorporated into polymer matrices to impart specific properties such as increased thermal stability or improved mechanical strength. Its ability to participate in cross-linking reactions allows for the design of advanced materials with tailored characteristics for applications in coatings, adhesives, and composites .
Case Studies
Mechanism of Action
The mechanism of action of [2-(Prop-2-en-1-yloxy)phenyl]methanamine involves its ability to act as a nucleophile or electrophile in various chemical reactions . It can form complexes with metal ions , which enhances its catalytic activity . The compound interacts with molecular targets such as enzymes and receptors , modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
- [2-(Prop-2-en-1-yloxy)benzaldehyde]
- [2-(Prop-2-en-1-yloxy)benzoic acid]
- [2-(Prop-2-en-1-yloxy)phenol]
Uniqueness: [2-(Prop-2-en-1-yloxy)phenyl]methanamine is unique due to its amine functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs . Its ability to form stable complexes with metal ions further enhances its versatility as a catalyst .
Biological Activity
[2-(Prop-2-en-1-yloxy)phenyl]methanamine, also known as a phenylmethanamine derivative, has garnered attention in recent years for its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 205.25 g/mol
This compound features a phenolic moiety linked to a prop-2-en-1-yloxy group, which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound through its ability to inhibit key protein-protein interactions (PPIs) involved in tumor progression.
The compound has been shown to disrupt the interaction between ELF3 and MED23, which is crucial for the expression of HER2 in various cancers, particularly gastric cancer. The inhibition of this PPI leads to:
- Reduced HER2 Levels : Studies indicate that treatment with this compound significantly downregulates HER2 mRNA and protein levels.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through activation of pro-apoptotic markers such as cleaved PARP and caspase 3 .
In Vitro and In Vivo Studies
Table 1 summarizes the findings from in vitro and in vivo studies assessing the anticancer efficacy of this compound.
Study Type | Model | Concentration | Effect Observed |
---|---|---|---|
In Vitro | NCI-N87 (gastric cancer cell line) | 10 µM | Significant reduction in cell viability (up to 100% inhibition) |
In Vivo | NCI-N87 xenograft mouse model | 4 mg/kg | Tumor size reduction and enhanced survival rates |
These results suggest that this compound could serve as a promising therapeutic agent for HER2-positive gastric cancers, particularly in cases resistant to existing therapies like trastuzumab .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.
Antibacterial Efficacy
Table 2 presents the antimicrobial activity results against selected bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Escherichia coli | 75 µg/mL | Moderate |
Staphylococcus aureus | 100 µg/mL | Good |
Klebsiella pneumoniae | 75 µg/mL | Good |
The compound exhibited notable antibacterial effects, particularly against Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Case Studies
A notable case study involved the use of this compound in combination with other therapeutic agents. This combination therapy was tested on HER2-positive breast cancer models, resulting in enhanced efficacy compared to monotherapy. The study concluded that synergistic effects could be achieved by targeting multiple pathways involved in tumor growth and resistance mechanisms .
Properties
IUPAC Name |
(2-prop-2-enoxyphenyl)methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6H,1,7-8,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXQXOZZWXRSTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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